2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide
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Overview
Description
2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Esterification: 2-(1H-indol-3-yl)acetic acid is esterified using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate in methanol to produce 2-(1H-indol-3-yl)acetohydrazide.
Coupling Reaction: The hydrazide is coupled with 4-methoxyphenyl and 4-methylphenyl acetic acid derivatives in the presence of a base such as lutidine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial cell division proteins such as FtsZ, inhibiting bacterial growth.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides
Uniqueness
2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is unique due to its specific combination of indole, methoxyphenyl, and methylphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-17-7-9-18(10-8-17)25(26(31)28-20-11-13-21(32-2)14-12-20)29-24(30)15-19-16-27-23-6-4-3-5-22(19)23/h3-14,16,25,27H,15H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
TZBNPESRASUVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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